Tetrakis(pentafluorophenyl)stannane
Overview
Description
Synthesis Analysis
The synthesis of Tetrakis(pentafluorophenyl)stannane and related compounds involves multiple steps, including reactions with organosubstituted silanes and sulfur or hexamethyldisilthiane. These compounds are characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, providing detailed insights into their chemical structure and composition (Horn & Probst, 1995).
Molecular Structure Analysis
The molecular structure of Tetrakis(pentafluorophenyl)stannane has been studied using X-ray crystallography and NMR spectroscopy. These analyses reveal significant nonplanarity and bond length alternation in its structure, contributing to its unique optical and redox properties (Mishra et al., 2016).
Chemical Reactions and Properties
Tetrakis(pentafluorophenyl)stannane participates in various chemical reactions, including organoboration, which leads to the formation of complex organometallic compounds. These reactions are characterized by their stepwise progression and the formation of products with unique structural features, as evidenced by NMR and X-ray structural analysis (Wrackmeyer et al., 1992).
Physical Properties Analysis
The physical properties of Tetrakis(pentafluorophenyl)stannane, such as its optical and redox characteristics, are closely tied to its molecular structure. The compound exhibits absorption spectra with bands at specific wavelengths, indicating its potential for applications in optical materials and devices (Mishra et al., 2016).
Chemical Properties Analysis
The chemical properties of Tetrakis(pentafluorophenyl)stannane, including its reactivity and stability, are crucial for its applications in organic synthesis and catalysis. Its reactions with nucleophiles and electrophiles demonstrate its versatility as a reagent for the synthesis of complex organic and organometallic compounds (Hyland et al., 2012).
Scientific Research Applications
Catalysis and Organic Synthesis :
- The Ullmann Coupling Reaction employs Tetraarylstannanes, which include Tetrakis(pentafluorophenyl)stannane derivatives, for the synthesis of various organic compounds (Shaikh, Parkin, & Lehmler, 2006).
- Tetrakis(trimethylsilylethynyl)stannane, a related compound, demonstrates its utility in organoboration reactions, essential for synthesizing complex organic molecules (Wrackmeyer, Kehr, & Boese, 1992).
Material Science and Polymer Chemistry :
- Tetrakis(pentafluorophenyl)porphyrin, a derivative of Tetrakis(pentafluorophenyl)stannane, is synthesized using microwave irradiation and is noted for its potential in catalytic and therapeutic applications (Samaroo, Soll, Todaro, & Drain, 2006).
- Acylstannanes, such as Tetrakis(2,4,6-trimethylbenzoyl)stannane, have been identified as efficient photoinitiators for radical photopolymerization, offering potential in advanced material development (Mitterbauer et al., 2018).
Environmental Chemistry :
- Iron meso-tetrakis(pentafluorophenyl)porphyrin, associated with Tetrakis(pentafluorophenyl)stannane, has been used in environmentally friendly catalysis of cyclohexane oxidation (Huang et al., 2015).
Analytical Chemistry and Spectroscopy :
- The study of conjugated microporous polymers based on Tetrakis(4-ethynylphenyl)stannane provides insights into defect structures in these materials, relevant for various analytical applications (Uptmoor et al., 2015).
Inorganic and Coordination Chemistry :
- Tris(2,4,6-triisopropylphenyl)stannylium tetrakis(pentafluorophenyl)borate is a notable example of a tricoordinate tin cation, demonstrating unique structural properties significant in the study of inorganic chemistry (Lambert, Lin, Keinan, & Müller, 2003).
Organometallic Chemistry :
- The synthesis of lithium tetrakis(pentafluorophenyl)borate and its catalytic efficiency in Friedel-Crafts benzylation reactions illustrate the versatility of Tetrakis(pentafluorophenyl)stannane derivatives in organometallic synthesis (MukaiyamaTeruaki et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKVGFAMLUKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F20Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329892 | |
Record name | Perfluorotetraphenyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(pentafluorophenyl)stannane | |
CAS RN |
1065-49-2 | |
Record name | Perfluorotetraphenyltin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perfluorotetraphenyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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